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Compound of Interest

5-Chlorosulfonyl-2-
Compound Name:
methoxybenzoic Acid-d3

Cat. No.: B127328

This technical guide provides a comprehensive overview of 5-Chlorosulfonyl-2-
methoxybenzoic Acid-d3, a deuterated derivative of 5-Chlorosulfonyl-2-methoxybenzoic acid.
Aimed at researchers, scientists, and professionals in drug development, this document details
the compound's chemical properties, synthesis, applications, and biological activities, with a
focus on its role in pharmaceutical research.

Chemical and Physical Properties

5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 is primarily utilized as an intermediate in
chemical syntheses and as an internal standard in pharmacokinetic studies. The incorporation
of three deuterium atoms in the methoxy group provides a distinct mass signature, making it
valuable for isotope dilution mass spectrometry.

Table 1: Physicochemical Properties of 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 and its
Non-deuterated Analog
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5-Chlorosulfonyl-2- 5-Chlorosulfonyl-2-
Property ) . ) .
methoxybenzoic Acid-d3 methoxybenzoic Acid
CAS Number 123958-84-9[1] 51904-91-7[2][3][4]
Molecular Formula CsHaD3CIOsS[1] CsH7CIOsS[2][5]
Molecular Weight 253.67 g/mol [1] 250.66 g/mol [2][5]
5-chlorosulfonyl-2-
_ , _ 5-chlorosulfonyl-2-
IUPAC Name (trideuteriomethoxy)benzoic i )
i methoxybenzoic acid[7]
acid[6]
Appearance White Solid[1] Not specified
Purity Min. 95% Min. 95%[2][5]
Storage 2-8°C Refrigerator[1] Not specified

Table 2: Spectroscopic Data for 5-Chlorosulfonyl-2-methoxybenzoic Acid and Related

Compounds
Data Type Compound Details
5-Chlorosulfonyl-2- Data available from Aldrich
1H NMR _ . _
methoxybenzoic Acid Chemical Company, Inc.[3][7]
5-Chlorosulfonyl-2- Data available from Aldrich
13C NMR _ . _
methoxybenzoic Acid Chemical Company, Inc.[3][7]
LC-MS 5-Chlorosulfonyl-2- m/z 256.1 [M+H]* (theoretical:
methoxybenzoic Acid-d3 256.06)[6]

Data available from NIST Mass
5-Chlorosulfonyl-2-
GC-MS ] . Spectrometry Data Center[3]
methoxybenzoic Acid 7]

Synthesis and Reactivity

The synthesis of 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 involves the deuteration of a
suitable precursor followed by chlorosulfonation. While a specific protocol for the deuteration of
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the methoxy group was not found in the available literature, a general understanding of such
reactions involves the use of deuterated reagents. The subsequent chlorosulfonation of the
deuterated intermediate is a key step.

Synthesis of the Non-deuterated Analog

A common method for the synthesis of the non-deuterated 5-Chlorosulfonyl-2-methoxybenzoic
acid involves the reaction of o-anisic acid with chlorosulfonic acid.

Experimental Protocol: Synthesis of 5-Chlorosulfonyl-2-methoxybenzoic Acid[8]

To a stirred mixture of dichloroethane (72 ml), o-anisic acid (26.8 g), and sodium chloride (10
g), add chlorosulfonic acid (55 ml) over 6 hours at 20°C.

Warm the mixture to 40°C and then to 65°C after an additional hour.

Maintain the temperature at 65°-70°C for 17 hours.

Cool the reaction mixture and pour it into ice water (300 g).

The resulting colorless solid is 5-Chlorosulfonyl-2-methoxybenzoic acid (yield: 28.7 g; 65%).

Synthesis of 5-Chlorosulfonyl-2-methoxybenzoic Acid.

Reactivity

The chlorosulfonyl (-SO2Cl) group is highly electrophilic, making the compound a versatile
reagent for introducing the sulfonyl moiety. It readily undergoes nucleophilic substitution
reactions, for instance, with amines to form sulfonamides. This reactivity is central to its
application in the synthesis of various pharmaceutical compounds.[6]

Applications in Drug Development
Intermediate in the Synthesis of S-(-)-Sulpiride

5-Chlorosulfonyl-2-methoxybenzoic Acid, and by extension its deuterated analog, is a key
intermediate in the synthesis of S-(-)-Sulpiride.[1] Sulpiride is a dopamine D2 and Ds receptor
antagonist used as an antipsychotic agent. The synthesis involves the reaction of 5-
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(aminosulfonyl)-2-methoxybenzoyl chloride (derived from 5-Chlorosulfonyl-2-methoxybenzoic
acid) with 2(S)-(aminomethyl)-1-ethylpyrrolidine.

Synthetic pathway to S-(-)-Sulpiride.

Isotopic Labeling in Pharmacokinetic Studies

The primary application of the deuterated form, 5-Chlorosulfonyl-2-methoxybenzoic Acid-
d3, is in pharmacokinetic studies. The deuterium labeling provides a stable isotope tracer that
can be easily distinguished from its non-deuterated counterpart by mass spectrometry. This
allows for the accurate quantification of the compound and its metabolites in biological
matrices, aiding in the determination of absorption, distribution, metabolism, and excretion
(ADME) profiles of drug candidates.[6]

Biological Activity and Mechanism of Action

While 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 itself is primarily a synthetic
intermediate, derivatives of 5-Chlorosulfonyl-2-methoxybenzoic acid have shown potential as
anticancer agents.

Anticancer Properties of Derivatives

Derivatives of 5-Chlorosulfonyl-2-methoxybenzoic acid have demonstrated antiproliferative
activity against various cancer cell lines. This activity is often attributed to the inhibition of the
Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6] EGFR is a receptor tyrosine
kinase that, upon activation by its ligands, triggers a cascade of intracellular signaling events
that promote cell growth, proliferation, and survival. Dysregulation of the EGFR pathway is a
common feature in many cancers.

Table 3: Antiproliferative Activity of 5-Chlorosulfonyl-2-methoxybenzoic Acid Derivatives|6]
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Mechanism of

Compound Cell Line ICs0 (NM) .
Action
EGFR T790M
5f A-549 (Lung Cancer) 9.5 o
inhibition
MCF-7 (Breast Apoptosis induction
5g 11.9 _ o
Cancer) via caspase activation
- Panc-1 (Pancreatic 31 Dual binding modes in
Cancer) EGFR active sites

Experimental Protocol: Antiproliferative Assay (MTT Assay) - General Protocol[6]

A general protocol for assessing the antiproliferative activity of compounds like the derivatives
of 5-Chlorosulfonyl-2-methoxybenzoic acid using an MTT assay is as follows:

o Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to
adhere overnight.

o Compound Treatment: Treat the cells with various concentrations of the test compound and
a vehicle control.

 Incubation: Incubate the cells for a specified period (e.g., 72 hours).

o MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for a few hours. Viable cells with active mitochondrial
reductases will convert MTT into formazan crystals.

o Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

e Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength
(e.g., 570 nm) using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability relative to the control and determine
the ICso value (the concentration of the compound that inhibits cell growth by 50%).
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Proposed Mechanism of Action of Derivatives: EGFR
Pathway Inhibition

The anticancer derivatives of 5-Chlorosulfonyl-2-methoxybenzoic acid are proposed to act as
EGFR inhibitors. By binding to the EGFR, they block the downstream signaling pathways,
including the PI3K/AKT/mTOR and MEK/ERK pathways, which are crucial for cancer cell
proliferation and survival.[9][10]

Inhibition of the EGFR signaling pathway.

Safety and Handling

For the non-deuterated analog, 5-Chlorosulfonyl-2-methoxybenzoic acid, the following safety
information is available. It is reasonable to assume similar precautions should be taken for the
deuterated compound.

o Hazard Statements: Causes severe skin burns and eye damage. May cause an allergic skin
reaction. Very toxic to aquatic life with long-lasting effects.[11]

o Precautionary Statements: Keep away from heat/sparks/open flames/hot surfaces. Avoid
breathing dust. Wash skin thoroughly after handling. Wear protective gloves/protective
clothing/eye protection/face protection.[11]

It is crucial to handle this compound in a well-ventilated area, using appropriate personal
protective equipment (PPE), including gloves, lab coat, and safety goggles. A safety data sheet
(SDS) should be consulted for detailed handling and emergency procedures.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127328?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

